molecular formula C16H17ClN2O2 B5702837 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No. B5702837
M. Wt: 304.77 g/mol
InChI Key: BAJZYTQCGLYRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, also known as C16H17ClN2O, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. By inhibiting histone deacetylases, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone can alter the expression of genes involved in cancer cell proliferation and viral replication.
Biochemical and Physiological Effects:
1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to have several biochemical and physiological effects. In cancer cells, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to induce apoptosis and cell cycle arrest. In viral-infected cells, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to inhibit viral replication. In neurons, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in lab experiments is its availability and high purity. Additionally, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has shown promising results in various scientific research applications, making it a valuable compound for further study. However, one limitation of using 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is its potential toxicity, which must be carefully considered in lab experiments.

Future Directions

There are several future directions for the study of 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone. One area of research could focus on the development of 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone derivatives with improved efficacy and reduced toxicity. Another area of research could investigate the potential of 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the mechanism of action of 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in more detail, providing insights into its potential applications in various fields.

Synthesis Methods

The synthesis of 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone involves the reaction of 3-amino-4-chlorobenzaldehyde and 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using column chromatography. This synthesis method has been optimized for high yield and purity, making 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone readily available for scientific research.

Scientific Research Applications

1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has shown potential in various scientific research applications, including cancer treatment, antiviral therapy, and neuroprotection. In cancer treatment, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral therapy, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to inhibit the replication of several viruses, including HIV-1 and HCV. In neuroprotection, 1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been found to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

1-[4-acetyl-1-(3-amino-4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-8-15(10(3)20)16(11(4)21)9(2)19(8)12-5-6-13(17)14(18)7-12/h5-7H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJZYTQCGLYRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC(=C(C=C2)Cl)N)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7069138

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